![molecular formula C14H20O B14583817 [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol CAS No. 61447-99-2](/img/structure/B14583817.png)
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation, where a phenyl ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a reduction reaction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Nitro, sulfonic, or other substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of phenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties and potential as drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.
作用機序
The mechanism of action of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
Similar Compounds
4-Methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.
3-Penten-2-one, 4-methyl-: An unsaturated ketone with a related structure.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: An epoxide derivative with structural similarities.
Uniqueness
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is unique due to the specific arrangement of its functional groups and the presence of both a phenyl ring and an alkyl chain. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
61447-99-2 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
[2-methyl-4-(4-methylpent-3-enyl)phenyl]methanol |
InChI |
InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-9,15H,4,6,10H2,1-3H3 |
InChIキー |
DEGWYRSBNNCEDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCC=C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
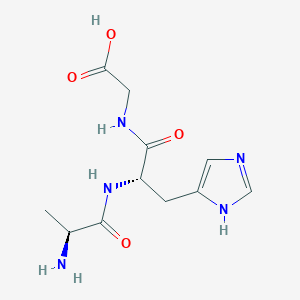
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
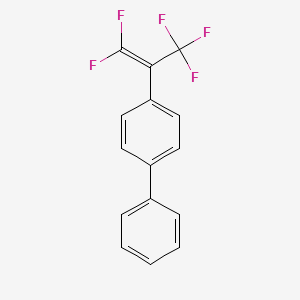
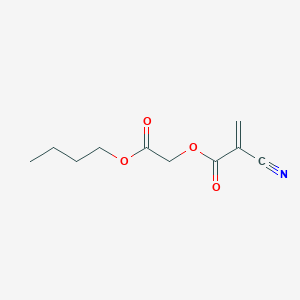
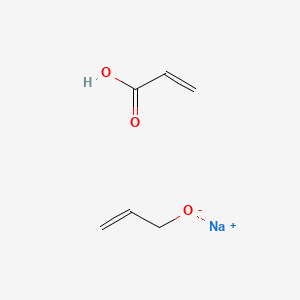
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

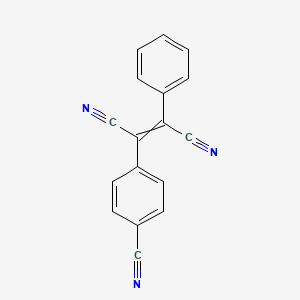
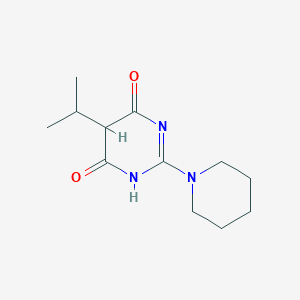
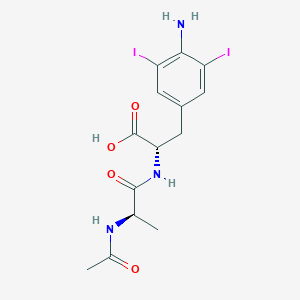
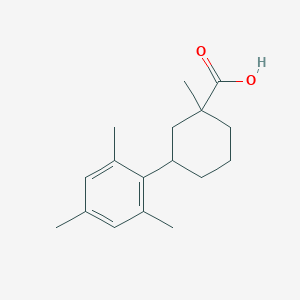
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
